

# HPLC method development for DINA quantification

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## Compound of Interest

Compound Name: Diethanolnitramine dinitrate

CAS No.: 4185-47-1

Cat. No.: B1604548

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Application Note: HPLC Method Development for the Quantification of Diisononyl Adipate (DINA) as a Leachable in Pharmaceutical Matrices

## Introduction to DINA in Drug Development

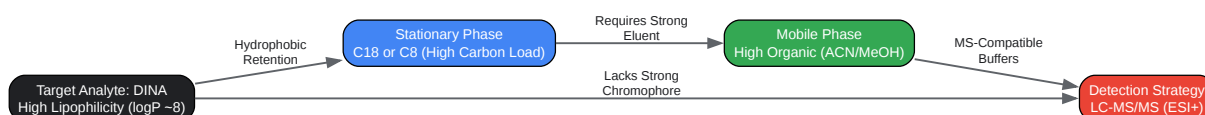
Diisononyl adipate (DINA) is a highly lipophilic, non-phthalate plasticizer increasingly utilized to impart flexibility to polyvinyl chloride (PVC) polymers[1]. As global regulatory bodies restrict the use of ortho-phthalates like DEHP due to their endocrine-disrupting properties, DINA has become a prominent biocompatible alternative in medical devices, IV bags, and pharmaceutical container closure systems[2][3].

For drug development professionals, the primary concern is the migration of DINA from packaging into the drug product. The mandates rigorous chemical characterization of extractables and leachables (E&L) to ensure patient safety[4]. This application note details the causality, protocol, and validation framework for quantifying trace DINA leachables using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

## The Causality of Method Design: Expertise & Experience

Developing a robust chromatographic method for DINA requires overcoming three specific physicochemical challenges. A standard reversed-phase UV method is insufficient; the rationale for our advanced LC-MS/MS approach is grounded in the molecule's fundamental properties:

- **Isomeric Complexity:** DINA is synthesized using branched isononyl alcohols, resulting in a complex mixture of structural isomers. In chromatography, DINA does not elute as a single sharp peak but rather as a broad envelope or a cluster of closely eluting peaks. Causality: The HPLC gradient must be carefully optimized to co-elute these isomers into a single, quantifiable peak envelope to ensure accurate integration and prevent under-reporting of the total leachable burden.
- **Extreme Lipophilicity:** With a molecular weight of 398.6 g/mol and a logP of ~8, DINA exhibits extreme hydrophobicity. Causality: A high-carbon-load stationary phase (e.g., sub-2  $\mu\text{m}$  C18) paired with a high-elution-strength mobile phase (e.g., >85% Acetonitrile or Methanol) is mandatory to elute the compound efficiently and prevent column carryover.
- **Lack of Chromophores:** DINA lacks conjugated  $\pi$ -systems, rendering standard UV detection (e.g., 254 nm) blind to its presence. While low-wavelength UV (210 nm) can detect the ester carbonyls, it is highly susceptible to matrix interference from active pharmaceutical ingredients (APIs). Causality: LC-MS/MS using Electrospray Ionization (ESI) is the gold standard, providing the necessary specificity and sub-part-per-billion (ppb) sensitivity[1][5].



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Caption: Logical decision tree for DINA HPLC method development based on properties.

## Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates built-in validation checks (blanks, matrix spikes) in accordance with ICH Q2(R2) guidelines.

## Step 1: Sample Preparation (Controlled Extraction)

Plasticizers must be extracted from the aqueous drug matrix using highly non-polar solvents[6].

- Aliquot: Transfer 5.0 mL of the liquid drug product (stored in the suspect PVC container) into a deactivated glass centrifuge tube. Critical: Do not use plastic consumables (pipette tips, tubes) during sample prep to prevent background DINa contamination.
- Liquid-Liquid Extraction (LLE): Add 5.0 mL of LC-MS grade Hexane/Dichloromethane (80:20, v/v). Vortex vigorously for 5 minutes to partition the lipophilic DINa into the organic layer.
- Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Concentration: Transfer exactly 4.0 mL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
- Reconstitution: Reconstitute the residue in 1.0 mL of Acetonitrile/Water (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

## Step 2: HPLC-MS/MS Analysis

Set up the chromatograph and mass spectrometer according to the optimized parameters in Table 1. The addition of 5 mM ammonium formate to the mobile phase forces DINa to form a stable ammonium adduct  $[M+NH_4]^+$  at  $m/z$  416.4, which fragments cleanly into the characteristic product ion at  $m/z$  129.1 (adipic acid fragment).

## Step 3: Built-In Validation Checks

Every analytical batch must be a self-validating system:

- System Suitability: Inject a 50 ng/mL DINa standard six times. The Relative Standard Deviation (RSD) of the peak area must be  $\leq 2.0\%$ .
- Specificity (Blank Check): Inject a procedural blank (water extracted using the exact LLE method). The signal at the DINa retention time must be  $< 20\%$  of the Limit of Quantification

(LOQ).

- Matrix Effect Verification: Spike the drug product matrix with DINA at the target specification limit before extraction. Calculate recovery to ensure the API does not cause ion suppression in the MS source.

Caption: Workflow for extraction and HPLC quantification of DINA leachables.

## Data Presentation

Table 1: Optimized LC-MS/MS Chromatographic Conditions

Parameter	Specification / Setting
Column	Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase A	Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient Program	0-1 min: 50% B; 1-4 min: linear to 100% B; 4-6 min: hold 100% B; 6-6.1 min: return to 50% B
Flow Rate	0.45 mL/min
Column Temperature	45°C (Reduces system backpressure and sharpens isomeric peaks)
Injection Volume	5.0 μL
Ionization Mode	ESI Positive (ESI+)
MRM Transitions	Quantifier: m/z 416.4 → 129.1   Qualifier: m/z 416.4 → 147.1

Table 2: Method Validation Performance Metrics (ICH Q2(R2))

Validation Parameter	Result / Acceptance Criteria
Linearity Range	1.0 ng/mL to 500 ng/mL ( R2 > 0.995)
Limit of Detection (LOD)	0.3 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ)	1.0 ng/mL (S/N ≥ 10, RSD ≤ 10%)
Intra-day Precision	RSD = 3.2% (at 50 ng/mL, n=6)
Inter-day Precision	RSD = 4.5% (at 50 ng/mL, n=12 across 3 days)
Spike Recovery (Accuracy)	94.5% – 102.3% (Evaluated at 10, 50, and 100 ng/mL levels)

## References

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- To cite this document: BenchChem. [HPLC method development for DINA quantification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604548/docs#hplc-method-development-for-dina-quantification\]](https://www.benchchem.com/product/b1604548/docs#hplc-method-development-for-dina-quantification)

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